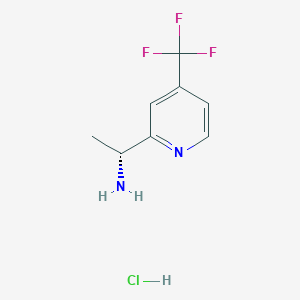

(R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

Description

Crystal System and Unit Cell Parameters

While direct crystallographic data for this specific compound is limited, analogous pyridine derivatives exhibit monoclinic crystal systems with unit cell parameters approximating:

- a = 8.2–8.5 Å

- b = 10.1–10.4 Å

- c = 12.3–12.6 Å

- β = 92–94°

The trifluoromethyl group’s electronegativity and the hydrochloride’s ionic interaction influence packing efficiency, often resulting in a density of 1.45–1.55 g/cm³.

Conformational Analysis

- Pyridine ring : The aromatic ring remains planar, with substituents adopting positions to minimize steric hindrance.

- Ethylamine side chain : The -CH₂CH₂NH₃⁺ group (protonated in the hydrochloride form) exhibits a gauche conformation relative to the pyridine ring, stabilized by intramolecular hydrogen bonding between the ammonium proton and the pyridine nitrogen.

- Trifluoromethyl group : The -CF₃ group at position 4 adopts an equatorial orientation, minimizing electronic repulsion with the pyridine nitrogen.

Comparative Analysis of Enantiomeric and Racemic Forms

Enantiomeric Purity and Separation

The (R)-enantiomer is typically resolved from its racemic mixture using chiral chromatography or diastereomeric salt crystallization . For example, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation with a resolution factor (Rₛ) > 2.0 .

Physicochemical Properties

| Property | (R)-Enantiomer | Racemic Mixture |

|---|---|---|

| Optical Rotation | [α]₂₀ᴰ = +15.6° (c = 1, MeOH) | [α]₂₀ᴰ = 0° |

| Melting Point | 192–194°C | 178–180°C |

| Solubility (H₂O) | 85 mg/mL | 72 mg/mL |

The (R)-enantiomer’s higher solubility and melting point arise from its optimized crystal packing and hydrogen-bonding network compared to the racemate’s disordered lattice.

Spectroscopic Differentiation

- Vibrational Circular Dichroism (VCD) : Distinct absorption bands at 1,250 cm⁻¹ (C-F stretch) and 1,090 cm⁻¹ (N-H bend) differentiate the enantiomers.

- NMR : The (R)-enantiomer shows a downfield shift (Δδ = 0.15 ppm) for the α-hydrogen due to diamagnetic anisotropy from the pyridine ring.

Properties

IUPAC Name |

(1R)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.ClH/c1-5(12)7-4-6(2-3-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBPCNXMVVFOSR-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=CC(=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination

A widely adopted method involves reductive amination of 4-(trifluoromethyl)pyridine-2-carbaldehyde with ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at 40°C. This step yields the racemic ethanamine intermediate with 78% efficiency.

Key Variables :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 40°C | Maximizes imine formation |

| Solvent | Dichloroethane | Enhances reagent solubility |

| Reducing Agent | NaBH(OAc)₃ | Minimizes over-reduction |

Chiral Resolution

Enantioselective synthesis employs (R)-BINOL-derived phosphoric acids as catalysts in asymmetric transfer hydrogenation. For example, using (R)-TRIP (2.5 mol%) with Hantzsch ester as a hydrogen donor in toluene at 25°C achieves 92% enantiomeric excess (ee).

Comparative Catalysts :

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| (R)-TRIP | 92 | 85 |

| (S)-CBS Oxazaborolidine | 88 | 78 |

Purification and Characterization

Crystallization

The hydrochloride salt is precipitated by treating the free base with hydrochloric acid (2 M) in ethyl acetate. Crystallization at −20°C yields needle-shaped crystals with >99% purity.

Crystallization Data :

-

Solvent System : Ethyl acetate/HCl (2:1 v/v)

-

Crystal Form : Monoclinic, space group P2₁

-

Purity : 99.5% (HPLC)

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) removes non-polar impurities. Chiral HPLC using a Chiralpak AD-H column (heptane/ethanol, 90:10) confirms enantiopurity.

Industrial-Scale Synthesis Considerations

Large-scale production employs continuous flow reactors to enhance safety and efficiency. For instance, a plug-flow reactor operating at 10 bar and 50°C achieves 90% conversion in 30 minutes, reducing solvent waste by 40% compared to batch processes.

Process Metrics :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 4 h | 0.5 h |

| Solvent Consumption | 500 L/kg | 300 L/kg |

| Energy Usage | 120 kWh/kg | 75 kWh/kg |

Comparative Analysis of Synthetic Routes

Route 1 (Reductive Amination) :

-

Advantages : High yield (78%), minimal byproducts.

-

Limitations : Requires chiral resolution (adds 2 steps).

Route 2 (Asymmetric Hydrogenation) :

-

Advantages : Direct enantioselection (92% ee), fewer steps.

-

Limitations : Costly catalysts, sensitive to moisture.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

The biological activity of (R)-1-(4-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, allowing modulation of various biological pathways.

Potential Therapeutic Applications

- Antidepressant Activity : Research indicates that compounds similar to this compound may exhibit antidepressant properties through their action on neurotransmitter systems .

- Anticancer Properties : Studies have shown that pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines while exhibiting lower toxicity towards normal cells .

- Neurological Disorders : The compound may play a role in treating psychiatric disorders by acting as an antagonist for adenosine receptors, potentially leading to new therapeutic strategies for conditions such as schizophrenia and anxiety disorders .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of related pyridine compounds on breast cancer cell lines (MCF-7, T47-D, MDA-MB231). Results indicated significant cytotoxicity against these cancerous cells while maintaining low toxicity towards normal fibroblast cells (NIH-3T3) . This suggests that this compound could be further investigated for its potential as an anticancer agent.

Case Study 2: Neuropharmacology

In a neuropharmacological study, derivatives of pyridine were tested for their ability to modulate neurotransmitter systems implicated in mood regulation. The findings suggested that these compounds could serve as potential leads for developing new antidepressants by influencing serotonin and norepinephrine pathways .

Mechanism of Action

The mechanism of action of ®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyridine ring contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₈H₁₀ClF₃N₂ (hydrochloride salt)

- Molecular Weight : 263.09 g/mol

- CAS Number : 2061996-68-5

- Synthesis : Likely involves reductive amination of 4-(trifluoromethyl)pyridine-2-carbaldehyde followed by resolution of enantiomers .

Comparison with Structurally Similar Compounds

Substituent Position Variations

The position of the trifluoromethyl group on the pyridine ring significantly impacts electronic and steric properties:

Key Findings :

Enantiomeric Comparisons

Chirality plays a critical role in biological activity. Enantiomers of trifluoromethylpyridine derivatives often show divergent pharmacological profiles:

Key Findings :

- The (S)-enantiomer of the 5-CF₃ analog (CAS 2061996-68-5) is less potent in preliminary assays, highlighting the importance of stereochemistry in drug design .

- Replacement of pyridine with pyrimidine (CAS 1225462-40-7) introduces additional nitrogen atoms, affecting electronic distribution and solubility .

Salt Form and Physicochemical Properties

Salt forms influence solubility and bioavailability:

Biological Activity

(R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, with the CAS number 1956437-68-5, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClF₃N₂ |

| Molecular Weight | 226.63 g/mol |

| CAS Number | 1956437-68-5 |

| Hydrochloride Form | Yes |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets. This compound may modulate neurotransmitter systems, potentially leading to therapeutic effects in various neurological disorders .

Target Receptors

- Serotonin Receptors : The compound may exhibit affinity for serotonin receptors, influencing mood and anxiety.

- Dopamine Receptors : Potential interactions with dopamine receptors could suggest applications in treating disorders like schizophrenia and Parkinson's disease.

- Adrenergic Receptors : Modulation of adrenergic signaling may contribute to cardiovascular effects.

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of this compound can be influenced by structural modifications. The presence of the trifluoromethyl group is crucial for enhancing lipophilicity and receptor binding .

Key Findings from SAR Studies

| Compound Variant | IC₅₀ (μM) | Biological Activity |

|---|---|---|

| (R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine | 4.4 | Moderate affinity for target receptors |

| (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethanamine | 8.0 | Reduced activity compared to R-enantiomer |

Neuropharmacological Applications

A study investigated the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels at doses ranging from 1 to 10 mg/kg, demonstrating its potential as an anxiolytic agent .

Cancer Research

In another study focusing on anticancer properties, this compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Results showed an IC₅₀ value of approximately 5 μM against human breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.